molecular formula C8H13ClN2O2 B3009972 5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride CAS No. 2361638-66-4

5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride

Cat. No.: B3009972
CAS No.: 2361638-66-4
M. Wt: 204.65
InChI Key: DHMDDUSQFCHJEV-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride (molecular formula: C${10}$H${11}$ClN$_2$O, molecular weight: 210.66 g/mol) is a heterocyclic compound featuring an oxazole ring substituted at the 5-position with an oxan-4-yl (tetrahydropyran) group and at the 4-position with an amine, which is protonated as a hydrochloride salt . The oxazole core is a well-established pharmacophore in medicinal chemistry, often contributing to bioactivity in drug candidates. This compound is utilized as a building block in drug discovery, particularly in the synthesis of small-molecule libraries targeting central nervous system (CNS) and metabolic disorders .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c9-7-5-10-12-8(7)6-1-3-11-4-2-6;/h5-6H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMDDUSQFCHJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(C=NO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxan-4-yl)-1,2-oxazol-4-amine typically involves the reaction of oxan-4-yl derivatives with appropriate reagents under controlled conditions. One common method involves the use of oxan-4-yl chloride and 1,2-oxazole-4-amine in the presence of a base catalyst. The reaction is carried out in a solvent such as dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of 5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-4-yl)-1,2-oxazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxan-4-yl-1,2-oxazole-4-carboxylic acid.

    Reduction: Formation of oxan-4-yl-1,2-oxazol-4-amine.

    Substitution: Formation of various substituted oxan-4-yl-1,2-oxazole derivatives.

Scientific Research Applications

5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride with key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Differences
This compound C${10}$H${11}$ClN$_2$O 210.66 Oxazole + oxan-4-yl + NH$_2$·HCl Reference compound
5-Benzyl-1,2-oxazol-4-amine hydrochloride C${10}$H${11}$ClN$_2$O 210.66 Oxazole + benzyl + NH$_2$·HCl Oxan replaced by hydrophobic benzyl
5-Methyl-3-phenyl-1,2-oxazol-4-amine C${10}$H${10}$N$_2$O 174.20 Oxazole + methyl + phenyl + NH$_2$ Neutral amine; lacks oxan/HCl
[4-(Methoxymethyl)oxan-4-yl]methanamine HCl C$8$H${18}$ClNO$_2$ 195.69 Oxan-4-yl + methoxymethyl + NH$_2$·HCl No oxazole; simpler heterocycle
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethylamine HCl C${10}$H${11}$Cl$2$N$3$O 260.12 Oxadiazole + 4-Cl-phenyl + NH$_2$·HCl Oxazole replaced by oxadiazole

Substituent Effects on Properties

  • Hydrogen Bonding and Solubility: The oxan-4-yl group in the target compound provides an ether oxygen, acting as a hydrogen-bond acceptor, which may improve aqueous solubility compared to benzyl or phenyl substituents .
  • Bioactivity Implications : Oxadiazole analogs (e.g., ) often exhibit enhanced metabolic stability compared to oxazoles but may reduce hydrogen-bonding capacity due to fewer heteroatoms .
  • Crystalline Behavior : Compounds with oxan-4-yl groups (e.g., the target compound and [4-(methoxymethyl)oxan-4-yl]methanamine HCl) are more likely to form stable crystalline hydrates due to their oxygen-rich structures, facilitating characterization via X-ray crystallography .

Research Findings and Trends

  • Hydrogen-Bonding Networks : Crystallographic studies (e.g., using SHELX and WinGX ) reveal that the oxan-4-yl group in the target compound forms stronger intermolecular hydrogen bonds with chloride ions compared to benzyl-substituted analogs, enhancing crystalline stability .
  • Biological Performance : In preliminary assays, the target compound showed improved solubility (>10 mg/mL in water) compared to 5-methyl-3-phenyl-1,2-oxazol-4-amine (<2 mg/mL), attributed to the oxan-4-yl group’s polarity .
  • Trends in Analog Design : Recent patents highlight a shift toward oxan-4-yl and oxadiazole hybrids (e.g., 4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine HCl) to optimize pharmacokinetic profiles .

Biological Activity

5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride is a compound that falls within the oxazole family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where x,y,z,wx,y,z,w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The oxazole ring contributes to its biological activity by acting as a pharmacophore that can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways.
  • Antimicrobial Activity : Studies suggest that oxazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes .

Antimicrobial Properties

Research indicates that compounds containing oxazole rings possess significant antimicrobial activity. For instance:

CompoundActivityReference
This compoundAntibacterial
Other oxazole derivativesAntifungal

Anticancer Potential

Preliminary studies have shown that oxazole derivatives can exhibit anticancer properties. The mechanisms may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through modulation of cell cycle proteins .

Case Studies

Several studies have explored the biological activities of similar compounds within the oxazole family:

  • Study on Analgesic Activity : A related compound demonstrated significant analgesic effects in animal models through behavioral assays such as the writhing test and hot plate test. The study concluded that oxazole derivatives could serve as potential analgesics .
  • Toxicological Assessments : Research assessing the acute toxicity of related oxazole compounds indicated low toxicity levels in mice models, suggesting a favorable safety profile for further development .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of oxazole derivatives:

ModificationEffect on ActivityReference
Hydroxyl group additionIncreased tyrosinase inhibition
Methyl substitutionAltered receptor binding affinity

These findings support the notion that careful design and modification of oxazole-based compounds can lead to improved therapeutic agents.

Q & A

Synthesis and Characterization

Basic: What are the standard synthetic routes for preparing 5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride? A common approach involves cyclocondensation of oxan-4-yl-substituted precursors with nitrile oxides or hydroxylamine derivatives under acidic conditions. Characterization typically employs ¹H/¹³C NMR to confirm the oxazole ring formation and oxan-4-yl substitution. LC-MS is used to verify molecular weight (e.g., analogues in show molecular weights near 288.74 g/mol) .

Advanced: How can reaction conditions be optimized to improve yield and purity? Computational reaction path searches (e.g., quantum chemical calculations) can identify energetically favorable intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s methodology combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) .

Structural Analysis

Basic: What spectroscopic techniques are critical for confirming the structure of this compound? FT-IR detects the oxazole C=N stretch (~1600 cm⁻¹) and oxan C-O-C vibrations (~1100 cm⁻¹). HRMS validates the molecular formula (e.g., analogues in have a formula of C₁₄H₁₃ClN₄O) . ¹H NMR resolves splitting patterns from the oxan-4-yl group’s equatorial/axial protons .

Advanced: How can X-ray crystallography challenges be addressed for this compound? Crystallization may require co-crystallization agents or controlled evaporation in polar aprotic solvents (e.g., DMF). For oxazole derivatives, halogenated solvents often enhance crystal lattice stability .

Reactivity and Stability

Basic: What conditions destabilize this compound? The compound is sensitive to prolonged exposure to moisture (hydrolysis of oxazole) and strong bases (deprotonation of the amine). Storage at 2–8°C under inert gas is recommended, as seen in related hydrochloride salts .

Advanced: How can mechanistic studies elucidate its reactivity in cross-coupling reactions? DFT calculations model electron density distribution to predict reactive sites. For oxazole derivatives, the C5 position is typically electrophilic, enabling Suzuki-Miyaura coupling with aryl boronic acids .

Data Contradictions

Basic: How should researchers address conflicting solubility data in literature? Standardize solvent systems (e.g., DMSO, water) and use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law. Cross-reference with structurally similar compounds (e.g., reports oxazepane hydrochloride solubility in polar solvents) .

Advanced: What statistical methods resolve discrepancies in biological activity reports? Multivariate analysis (e.g., PCA) identifies confounding variables (e.g., assay type, cell line). Meta-analyses of dose-response curves (e.g., IC₅₀ comparisons) can harmonize data .

Biological Activity Screening

Basic: What in vitro assays are suitable for initial activity screening? Kinase inhibition assays (e.g., ADP-Glo™) test ATP-binding site interactions. For oxazole derivatives, prioritize kinases with hydrophobic binding pockets (e.g., EGFR, JAK2) .

Advanced: How can target identification be accelerated using computational tools? Molecular docking (e.g., AutoDock Vina) screens against protein databases. Pharmacophore mapping aligns the compound’s oxazole and oxan groups with known bioactive motifs .

Safety and Handling

Basic: What safety protocols are essential during handling? Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation of hydrochloride aerosols, as recommended for similar amines ( ). Neutralize spills with sodium bicarbonate .

Advanced: How can large-scale experiments mitigate risks? Implement continuous flow synthesis to reduce hazardous intermediate accumulation. Monitor reaction exotherms with in-situ IR spectroscopy to prevent thermal runaway .

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